

# **Enzalutamide Carboxylic Acid Reference Material: Application Notes and Protocols**

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Compound of Interest		
Compound Name:	Enzalutamide carboxylic acid	
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## Introduction

Enzalutamide is a potent androgen receptor (AR) inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Upon administration, enzalutamide is metabolized in the liver into two major metabolites: N-desmethyl enzalutamide (active) and enzalutamide carboxylic acid (inactive).[4][5] Enzalutamide carboxylic acid is a significant metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the use of enzalutamide carboxylic acid as a reference material in analytical assays.

Enzalutamide is metabolized by cytochrome P450 enzymes, with CYP2C8 primarily responsible for the formation of the active metabolite N-desmethyl enzalutamide, and CYP3A4/5 also contributing to its metabolism.[4][5] The inactive metabolite, **enzalutamide carboxylic acid**, is also formed through these metabolic pathways.[4][6]

# **Physicochemical Properties**

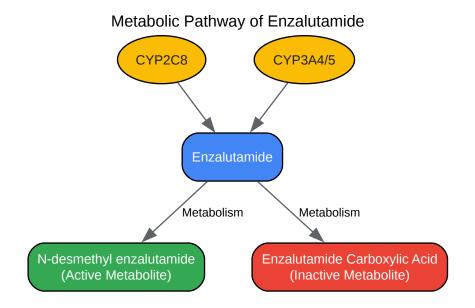


Property	Value	Reference
Chemical Name	4-[3-[4-Cyano-3- (trifluoromethyl)phenyl]-5,5- dimethyl-4-oxo-2-thioxo-1- imidazolidinyl]-2-fluoro-benzoic Acid	[7]
Synonyms	MDV3100 carboxylic acid	[4][8]
CAS Number	1242137-15-0	[4][8]
Molecular Formula	C20H13F4N3O3S	[4][8]
Molecular Weight	451.39 g/mol	[4][8]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO (≥ 125 mg/mL), practically insoluble in water.	[4][9]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

# **Metabolic Pathway of Enzalutamide**

The following diagram illustrates the metabolic conversion of Enzalutamide to its major metabolites, including **Enzalutamide Carboxylic Acid**.





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Caption: Metabolic conversion of Enzalutamide.

## **Application Notes**

**Enzalutamide carboxylic acid** reference material is intended for use in the development and validation of analytical methods for its quantification in biological matrices. It is suitable for use as a calibrator or for quality control standards in techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

# Experimental Protocols Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of **enzalutamide carboxylic acid**.

Materials:

Enzalutamide Carboxylic Acid Reference Material



- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- · Methanol, HPLC grade
- Class A volumetric flasks
- Calibrated pipettes

### Protocol:

- Stock Solution (1 mg/mL):
  - Accurately weigh approximately 10 mg of Enzalutamide Carboxylic Acid reference material.
  - Dissolve the weighed material in a minimal amount of DMSO (e.g., 1 mL) in a 10 mL volumetric flask.
  - Once dissolved, bring the volume up to 10 mL with acetonitrile or methanol.
  - Mix thoroughly to ensure homogeneity.
  - Store the stock solution at -20°C or -80°C in amber vials.[4]
- Working Standard Solutions:
  - Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water or mobile phase).
  - The concentration range of the working standards should encompass the expected concentration range in the samples to be analyzed.

# Analytical Method: High-Performance Liquid Chromatography (HPLC)



Objective: To provide a general HPLC method for the analysis of **enzalutamide carboxylic acid**. This method is adapted from a stability-indicating HPLC method for enzalutamide and may require optimization.[9]

### Instrumentation and Conditions:

Parameter	Condition
HPLC System	Waters e2695 with DAD or equivalent
Column	Waters X-Bridge Shield RP18 (150 x 4.6 mm, 3.5 μm)
Mobile Phase	Perchloric acid buffer and acetonitrile (22:78 v/v) [9]
Flow Rate	1.2 mL/min[9]
Column Temperature	25°C[9]
Detector Wavelength	270 nm[9]
Injection Volume	20 μL[9]
Run Time	5 min[9]

### Protocol:

- Prepare the mobile phase and degas it before use.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Prepare a calibration curve by injecting a series of standard solutions of enzalutamide carboxylic acid at different concentrations.
- Inject the sample solutions for analysis.
- Quantify the amount of enzalutamide carboxylic acid in the samples by comparing the peak area with the calibration curve.



# Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a sensitive and specific LC-MS/MS method for the quantification of **enzalutamide carboxylic acid** in human plasma. This protocol is based on a validated method for enzalutamide and its metabolites.[10][11][12]

#### Instrumentation and Conditions:

Parameter	Condition
LC System	Agilent 1200 series or equivalent
MS System	Triple Quadrupole Mass Spectrometer
Column	Kinetex C18 (50 x 2.1 mm, 2.6 μm)[11]
Mobile Phase	A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.[10]
Flow Rate	0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be optimized for enzalutamide carboxylic acid (parent and product ions)

## Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of plasma sample, add 300  $\mu$ L of acetonitrile containing the internal standard (e.g., deuterated **enzalutamide carboxylic acid**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase.



• Inject into the LC-MS/MS system.

### Method Validation Parameters:

The following table summarizes typical validation parameters for an LC-MS/MS method for enzalutamide and its metabolites in human plasma.[11]

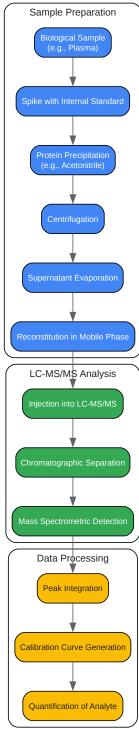
Parameter	Typical Range/Value
Linearity Range	5 - 500 ng/mL[11]
Intra-assay Precision (%CV)	< 15%[11]
Inter-assay Precision (%CV)	< 15%[11]
Accuracy (% bias)	Within ±15%[11]
Lower Limit of Quantification (LLOQ)	5 ng/mL[11]

# **Analytical Workflow Diagram**

The following diagram outlines a typical workflow for the quantification of **Enzalutamide Carboxylic Acid** in a biological sample using LC-MS/MS.



## Analytical Workflow for Enzalutamide Carboxylic Acid



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Caption: LC-MS/MS analytical workflow.



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